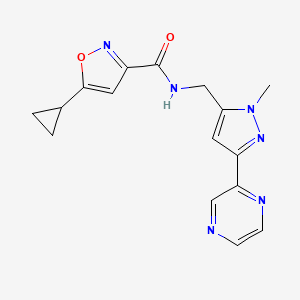
5-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C17H20N4O2. Its structure includes:
- Cyclopropyl group : Contributes to the compound's lipophilicity.
- Pyrazole and isoxazole rings : Known for their biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrazole derivatives, in general, have been shown to exhibit a wide range of pharmacological effects, including:
- Inhibition of cyclooxygenase enzymes : This leads to anti-inflammatory effects.
- Modulation of cell signaling pathways : Involvement in apoptosis and cell cycle regulation has been noted in several studies.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole, including isoxazole compounds, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : A study evaluated the cytotoxicity of related isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The IC50 values ranged from 86 to 755 µM, indicating varying degrees of cytotoxicity among different derivatives . Notably, compounds similar to our target showed a marked decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting mechanisms involving apoptosis and cell cycle arrest.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Isoxazole (3) | 86 | Apoptosis promotion |
| Isoxazole (6) | 755 | Cell cycle arrest |
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. The presence of the cyclopropyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and exert its effects on inflammatory pathways.
Case Studies
- Study on Pyrazole Derivatives : A comprehensive review highlighted the diverse biological activities of pyrazole derivatives, including anti-cancer and anti-inflammatory effects. The review emphasized that modifications on the pyrazole ring significantly influence biological activity .
- Preclinical Research : In vivo studies have demonstrated that pyrazole-containing compounds can effectively reduce tumor growth rates in xenograft models. These findings suggest potential therapeutic applications in oncology .
Properties
IUPAC Name |
5-cyclopropyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-22-11(6-12(20-22)14-9-17-4-5-18-14)8-19-16(23)13-7-15(24-21-13)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDKELKRSUJONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














